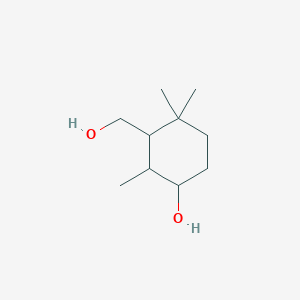
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol is an organic compound with a unique structure that includes a hydroxymethyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol typically involves the hydroxymethylation of 2,4,4-trimethylcyclohexan-1-ol. This reaction can be carried out using formaldehyde in the presence of a basic catalyst. The reaction conditions often include an aqueous medium and a controlled temperature to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxymethylation processes. These processes utilize formaldehyde and a basic catalyst in a continuous flow reactor to achieve high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-2,4,4-trimethylcyclohexan-1-ol.
Reduction: Formation of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexanol.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its buffering properties in biological systems.
Hydroxymethylated indoles: Used in various biological and chemical applications
Uniqueness
3-(Hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol is unique due to its specific structure, which combines a cyclohexane ring with a hydroxymethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62994-82-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3-(hydroxymethyl)-2,4,4-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-8(6-11)10(2,3)5-4-9(7)12/h7-9,11-12H,4-6H2,1-3H3 |
InChI Key |
HBPPCESXPLWVER-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(C1CO)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


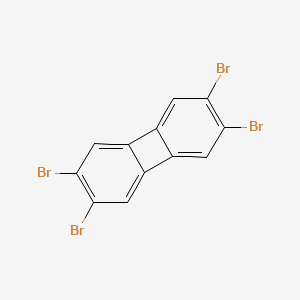

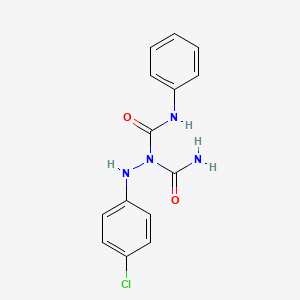
![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
![3-[3-(2,6-Dihydroxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14516103.png)
![3-[4-(Diethylamino)phenyl]quinoxalin-2(1H)-one](/img/structure/B14516109.png)
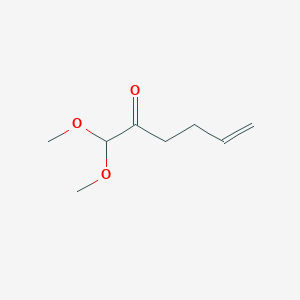
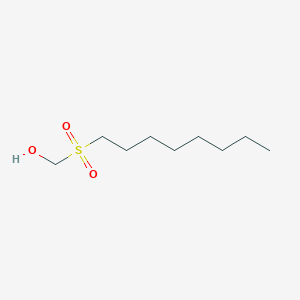
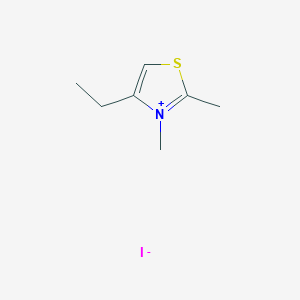

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)

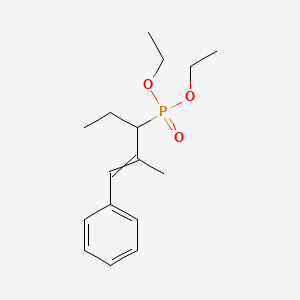
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)
